1-Bromo-3-iodobenzene is an organic compound with the molecular formula C₆H₄BrI and a molecular weight of approximately 282.904 g/mol. It consists of a benzene ring substituted with a bromine atom at the first position and an iodine atom at the third position, making it a member of the halogenated aromatic compounds. This compound is also known by other names such as m-Bromoiodobenzene and 3-Bromoiodobenzene, highlighting its structural characteristics as a meta-substituted derivative of bromoiodobenzene .
1-Bromo-3-iodobenzene primarily serves as a precursor for the synthesis of various organic compounds in research settings. Its unique combination of a bromo and an iodo substituent positioned at specific locations on the benzene ring makes it valuable for selective functionalization reactions. Here are some specific examples:
While its primary application lies in organic synthesis, 1-bromo-3-iodobenzene might also find use in other research areas:
Several methods exist for synthesizing 1-bromo-3-iodobenzene:
1-Bromo-3-iodobenzene finds several applications in organic synthesis:
Interaction studies involving 1-bromo-3-iodobenzene typically focus on its reactivity with nucleophiles and its role in cross-coupling reactions. Investigations into its interactions with various reagents have shown that it can effectively participate in nucleophilic substitution reactions, making it a versatile building block in synthetic organic chemistry .
Several compounds share structural similarities with 1-bromo-3-iodobenzene, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-2-iodobenzene | C₆H₄BrI | Iodine at the ortho position |
1-Iodo-3-bromobenzene | C₆H₄BrI | Iodine at the first position |
1-Chloro-3-iodobenzene | C₆H₄ClI | Chlorine instead of bromine |
The unique feature of 1-bromo-3-iodobenzene lies in its specific substitution pattern (bromine at position one and iodine at position three), which influences its reactivity and interaction profile compared to its ortho or para counterparts. This substitution pattern affects steric and electronic properties, making it particularly useful in certain synthetic applications that require specific regioselectivity .
Irritant